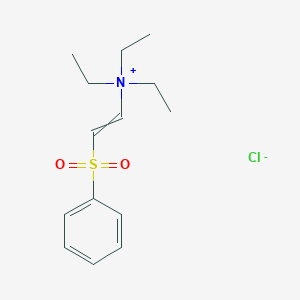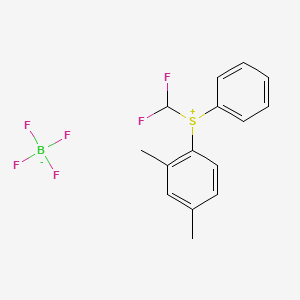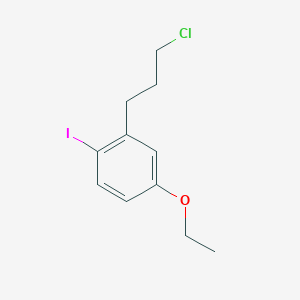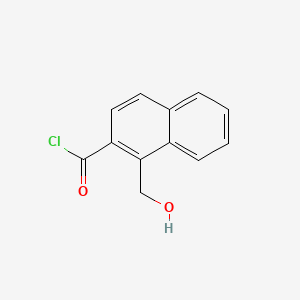
Pyridine-2,3,4-triamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-2,3,4-triamine hydrochloride is a heterocyclic organic compound that belongs to the class of pyridines Pyridines are six-membered aromatic rings containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2,3,4-triamine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with amine groups. One common method is the reaction of halopyridines with hydrazine hydrate in solvents like ethanol or acetonitrile at temperatures ranging from 0-150°C .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
化学反应分析
Types of Reactions: Pyridine-2,3,4-triamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as organolithiums and organomagnesiums are employed for nucleophilic substitutions.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
科学研究应用
Pyridine-2,3,4-triamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of Pyridine-2,3,4-triamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target compound .
相似化合物的比较
Pyridine: A basic six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperidine: A saturated six-membered ring with one nitrogen atom.
Uniqueness: Pyridine-2,3,4-triamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triamine functionality allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C5H9ClN4 |
|---|---|
分子量 |
160.60 g/mol |
IUPAC 名称 |
pyridine-2,3,4-triamine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-3-1-2-9-5(8)4(3)7;/h1-2H,7H2,(H4,6,8,9);1H |
InChI 键 |
AONOJCBWSYCXOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1N)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)








![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)


